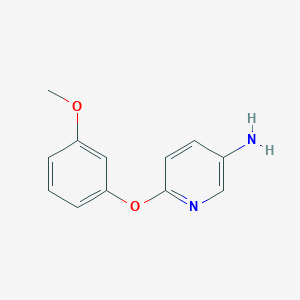

1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-” is a type of benzimidazole derivative. Benzimidazole derivatives are a class of heterocyclic compounds that have been widely studied and used in various fields, including as anthelmintic in humans1.

Synthesis Analysis

While specific synthesis methods for “1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-” were not found, benzimidazole derivatives are generally synthesized by modifying the imidazole ring1. More detailed information may be available in specialized chemical literature or databases.

Molecular Structure Analysis

The molecular formula of a similar compound, 2-(4-morpholinylmethyl)-1H-benzimidazole, is C12H15N3O, with a molecular weight of 217.272. However, the specific structure of “1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-” was not found in the searched resources.

Chemical Reactions Analysis

The specific chemical reactions involving “1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-” are not available in the searched resources. However, benzimidazole derivatives are known to exhibit a broad range of biological activities1.Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-” are not available in the searched resources. For a similar compound, 2-(4-morpholinylmethyl)-1H-benzimidazole, the molecular weight is 217.272.Applications De Recherche Scientifique

Antihypertensive Activity

Sharma et al. (2010) synthesized Benzimidazole derivatives and screened them for their antihypertensive activity. They used 4-chloro-o-Phenylenediamine and condensed it with anthranilic acid in the presence of Polyphosphoric acid and different aryl aldehydes compounds with biphenyl tetrazole ring. The synthesized compounds showed significant antihypertensive activity, compared to the standard drug (Sharma, Kohli, & Sharma, 2010).

Antiparasitic Activity

Velez et al. (2022) synthesized 2-nitro-1-vinyl-1H-imidazole and demonstrated its potential as a biologically active structural subunit for anti-T. cruzi activity, showing low cytotoxicity and validating its potential for use in designing new antichagasic drugs (Velez et al., 2022).

Anticancer Activity

Romero-Castro et al. (2011) reported the synthesis of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. They evaluated the cytotoxicity against various human neoplastic cell lines, with compound 6 showing the most activity, indicating its potential as a potent anticancer agent (Romero-Castro et al., 2011).

Antimicrobial Activity

Hosamani et al. (2009) synthesized 5-nitro-2-aryl substituted-1H-benzimidazole libraries, demonstrating in vitro antimicrobial activity against a range of gram-positive and gram-negative bacteria and fungi. The compounds showed potential as antimicrobial agents with minimum inhibitory concentration (MIC) comparable to reference standards (Hosamani et al., 2009).

Relaxant Activity

Estrada-Soto et al. (2006) studied the relaxant activity of 2-(substituted phenyl)-1H-benzimidazoles on isolated rat aortic rings, identifying compounds with potential vasorelaxant leads, which could be beneficial against hypertensive diseases (Estrada-Soto et al., 2006).

Safety And Hazards

The safety and hazards associated with “1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-” are not specified in the searched resources. It is recommended to handle all chemicals with appropriate safety precautions.

Orientations Futures

The future directions for “1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-” are not specified in the searched resources. However, given the wide range of biological activities of benzimidazole derivatives, further research into their potential applications is likely1.

Propriétés

IUPAC Name |

4-[(6-nitro-1H-benzimidazol-2-yl)methyl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c17-16(18)9-1-2-10-11(7-9)14-12(13-10)8-15-3-5-19-6-4-15/h1-2,7H,3-6,8H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUIMZSYELSWQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356716 |

Source

|

| Record name | 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- | |

CAS RN |

94720-52-2 |

Source

|

| Record name | 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine](/img/structure/B1347445.png)

![6-(3,4-dimethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B1347468.png)

![4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1347473.png)